molecular formula C16H17FN2O4S B6542918 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide CAS No. 1060306-52-6

2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide

Cat. No.: B6542918
CAS No.: 1060306-52-6
M. Wt: 352.4 g/mol
InChI Key: ZDAXMSGYLMAGDT-UHFFFAOYSA-N
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Description

2-[4-(4-Ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. While specific biological data for this exact molecule is the subject of ongoing investigation, its structural features provide strong indications of its research value. The compound incorporates a benzenesulfonamide group, a moiety frequently utilized in the design of enzyme inhibitors and receptor ligands . The presence of the 4-ethoxy-3-fluoro substitution on the benzene ring is a common strategy in lead optimization to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Furthermore, the acetamide functionality serves as a crucial linker and hydrogen-bonding group, often contributing to a compound's overall pharmacokinetic profile. Researchers can leverage this structure as a key intermediate or a lead compound for developing novel therapeutic agents. Its potential applications include serving as a building block for synthesizing more complex molecules or as a tool compound for probing biological pathways involving sulfonamide-sensitive targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-[(4-ethoxy-3-fluorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-2-23-15-8-7-13(10-14(15)17)24(21,22)19-12-5-3-11(4-6-12)9-16(18)20/h3-8,10,19H,2,9H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXMSGYLMAGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxy-3-fluorobenzenesulfonyl chloride and 4-aminophenylacetamide.

    Reaction: The 4-ethoxy-3-fluorobenzenesulfonyl chloride is reacted with 4-aminophenylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom and the sulfonamido group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications References
2-[4-(4-Ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide 4-Ethoxy-3-fluorobenzenesulfonamido group on phenyl ring Enhanced metabolic stability due to ethoxy group; fluorination may improve target selectivity
2-(4-Hydroxyphenyl)acetamide Hydroxyl group at 4-position of phenyl ring Lower lipophilicity (logP ~1.2); potential for glucuronidation
N-(4-Hydroxyphenyl)propionamide Propionamide chain instead of acetamide; hydroxyl at 4-position Increased chain length may alter pharmacokinetic profiles
2-(4-Fluorophenyl)-2-phenyl-2-[4-(4,4,5,5-tetramethyl-1,2-dioxo-3-borolan-2-yl)phenyl]acetamide Boronate ester and biphenyl structure; fluorophenyl substituent Boronate group enhances solubility; potential use in Suzuki coupling or as a kinase inhibitor
N-(4-Hydroxyphenyl)acetamide Simplest analog with hydroxyl substitution Widely studied in patent literature (289,000+ references)

Functional and Pharmacological Differences

  • Metabolic Stability : The ethoxy group in the target compound reduces oxidative metabolism compared to hydroxylated analogs like 2-(4-hydroxyphenyl)acetamide, which are prone to phase II conjugation .
  • Target Selectivity : Fluorination at the 3-position may enhance interactions with hydrophobic binding pockets in enzymes or receptors, as seen in fluorinated kinase inhibitors .
  • Patent Relevance: N-(4-Hydroxyphenyl)acetamide dominates prior art due to its simplicity and broad applicability, but the target compound’s sulfonamide and ethoxy-fluoro modifications represent a niche for novel intellectual property .

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